molecular formula C11H13FO2 B6228549 (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1604269-02-4

(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B6228549
CAS No.: 1604269-02-4
M. Wt: 196.2
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Description

(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a fluorine atom, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkene or alkyne.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Reduction and Functionalization: The final steps often involve reduction reactions to introduce the hydroxyl group and further functionalization to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or stability.

Mechanism of Action

The mechanism of action of (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    (4R)-7-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a chlorine atom instead of fluorine.

    (4R)-7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Contains a bromine atom, affecting its reactivity and biological activity.

Uniqueness

The presence of the fluorine atom in (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1604269-02-4

Molecular Formula

C11H13FO2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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